molecular formula C25H23ClN2O3S B2525688 2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 891091-70-6

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2525688
CAS RN: 891091-70-6
M. Wt: 466.98
InChI Key: GSLVSZAYEXECAZ-UHFFFAOYSA-N
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Description

2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(2,5-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis: Catalytic Protodeboronation

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored. However, recent research has revealed a radical approach for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The protocol has been successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol, as well as in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming process. Pinacol boronic esters, including our compound of interest, play a crucial role in SM coupling reactions. These reactions allow for the construction of complex organic molecules by connecting aryl or vinyl boronates with aryl or vinyl halides. The mild reaction conditions and functional group tolerance make SM coupling a powerful tool in synthetic chemistry .

Biological Activity: Indole Derivatives

Indole derivatives exhibit diverse biological activities. Our compound’s indole moiety suggests potential pharmacological relevance. For instance, ascandinine A, isolated from the Antarctic sponge-derived fungus Aspergillus candidus, features an unprecedented 2-oxabicyclo[2.2.2]octan-3-ol motif embedded in a pentacyclic system. Further exploration of indole-based compounds may reveal novel drug candidates or bioactive molecules .

properties

IUPAC Name

2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S/c1-17-10-11-18(2)22(12-17)27-25(29)15-28-14-24(21-8-3-4-9-23(21)28)32(30,31)16-19-6-5-7-20(26)13-19/h3-14H,15-16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLVSZAYEXECAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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